molecular formula C12H10ClFN4O2 B5525796 N-(3-chlorophenyl)-N'-(4-fluoro-6-methoxy-2-pyrimidinyl)urea

N-(3-chlorophenyl)-N'-(4-fluoro-6-methoxy-2-pyrimidinyl)urea

Cat. No.: B5525796
M. Wt: 296.68 g/mol
InChI Key: KYOLVNRSYLNTSD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-(4-fluoro-6-methoxy-2-pyrimidinyl)urea, also known as CFMPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a urea derivative that has shown promising results in various fields, including cancer research, neuroscience, and immunology. In

Scientific Research Applications

Synthesis and Structural Characterization

N-(3-chlorophenyl)-N'-(4-fluoro-6-methoxy-2-pyrimidinyl)urea and its derivatives have been synthesized using various chemical reactions, demonstrating the flexibility and diversity of chemical modifications possible with this compound. For instance, the synthesis of related pyrimidinone compounds involves reactions with urea under specific conditions, highlighting the importance of catalysis and reaction environment on the final product's structure and properties (Guo & Shun, 2004).

Biological Activities

The compound and its derivatives have been explored for their biological activities, including anticancer and anti-inflammatory properties. For example, a related compound demonstrated marked inhibition against several human cancer cell lines, indicating promising anticancer activity (Huang et al., 2020). Similarly, murrayanine-based pyrimidine derivatives have shown significant anti-inflammatory activity in in vivo models, suggesting potential therapeutic applications (Mahapatra, Shivhare, & Kumar, 2018).

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-fluoro-6-methoxypyrimidin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN4O2/c1-20-10-6-9(14)16-11(17-10)18-12(19)15-8-4-2-3-7(13)5-8/h2-6H,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOLVNRSYLNTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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